molecular formula C12H28AlLiO3 B7988991 Lithium tri-tert-butoxyaluminohydride

Lithium tri-tert-butoxyaluminohydride

Cat. No.: B7988991
M. Wt: 254.3 g/mol
InChI Key: BYBIDFZFKATBFH-UHFFFAOYSA-N
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Description

Lithium tri-tert-butoxyaluminohydride is a chemical compound known for its selective reducing properties. It is often used in organic synthesis, particularly for the reduction of acid chlorides to aldehydes. This compound is characterized by its mild and stable reducing nature, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium tritertbutoxyaluminohydride involves a multi-step process:

Industrial Production Methods

The industrial production of lithium tritertbutoxyaluminohydride follows similar steps but is optimized for cost-effectiveness and scalability. For instance, using low-cost metal sodium instead of high-cost metal lithium reduces production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium tri-tert-butoxyaluminohydride is unique due to its selective reduction capabilities and mild reactivity. The bulky tert-butoxy groups provide steric hindrance, allowing for controlled and selective reductions .

Conclusion

This compound is a valuable reagent in organic synthesis, known for its selective reducing properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and essential compound in scientific research.

Biological Activity

Lithium tri-tert-butoxyaluminohydride (LTBA) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological properties, applications, and relevant research findings associated with LTBA.

LTBA is a stable, mild reducing agent used primarily in organic synthesis to selectively reduce aldehydes and ketones while preserving esters. It is synthesized from lithium aluminum hydride through a reaction with tert-butanol, resulting in a compound that exhibits unique steric and electronic properties conducive to various chemical reactions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of LTBA. For example, research published in Tetrahedron Letters indicated that LTBA exhibits significant cytotoxic effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 9.7 µg/mL against L1210 mouse leukemia cells, indicating its potential as an anticancer agent .

Table 1: Antitumor Activity of LTBA

Cell LineIC50 (µg/mL)
L1210 (mouse leukemia)9.7
KB (carcinoma)>10

This suggests that LTBA could be explored further for its therapeutic applications in oncology.

The mechanism by which LTBA exerts its biological effects is still under investigation. However, it is believed that its reducing properties play a crucial role in modulating cellular processes, potentially leading to apoptosis in malignant cells. The compound's ability to selectively reduce functional groups may also contribute to its efficacy in biological systems .

Applications in Organic Synthesis

In addition to its biological activities, LTBA is widely utilized in organic synthesis for the reduction of complex molecules. Its selectivity allows for the reduction of specific functional groups without affecting others, making it invaluable in the synthesis of pharmaceuticals and fine chemicals .

Table 2: Applications of LTBA in Organic Synthesis

ApplicationDescription
Reduction of AldehydesSelective reduction while preserving esters
Synthesis of PharmaceuticalsKey intermediate in the production of various drugs
Functional Group TransformationsFacilitates transformations in complex organic molecules

Case Studies

  • Gemcitabine Synthesis : One notable application of LTBA is in the synthesis of gemcitabine, an important drug used in cancer therapy. The compound serves as a critical reducing agent during the synthetic process, demonstrating its utility in pharmaceutical applications .
  • Antimicrobial Studies : Further investigations into LTBA's biological activity have revealed potential antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled .

Safety and Handling

Despite its promising applications, LTBA must be handled with care due to its reactivity and potential hazards. It is classified as a dangerous substance with specific safety codes related to skin and eye irritation as well as water reactivity . Proper laboratory protocols should be followed to mitigate risks associated with exposure.

Properties

IUPAC Name

lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIDFZFKATBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28AlLiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17476-04-9
Record name Lithium tri-tert-butoxyaluminum hydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17476-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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